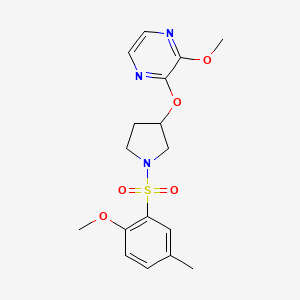
2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-3-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic compound that belongs to the class of pyrazine derivatives. Pyrazine compounds have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a detailed overview of the biological activity of this specific compound, highlighting its pharmacological potential based on existing research.
Structural Characteristics
The molecular structure of this compound includes:
- Pyrazine Ring : Central to its structure, contributing to its biological activity.
- Methoxy and Sulfonyl Groups : These functional groups enhance solubility and bioactivity.
Anticancer Activity
Research indicates that pyrazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines.
Case Study:
In a study involving a related pyrazine derivative, it was found that treatment with concentrations ranging from 20 to 120 μM resulted in significant inhibition of cell viability in leukemia K562 cells, with an IC50 value of 25 μM after 72 hours. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic proteins (Bax) .
Anti-inflammatory Activity
Pyrazine derivatives have also been reported to possess anti-inflammatory effects. The presence of methoxy and sulfonyl groups is believed to contribute to this activity by modulating inflammatory pathways.
Research Findings:
A review of various pyrazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential for therapeutic applications in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazine derivatives are well-documented. Compounds similar to this compound have shown efficacy against several bacterial strains.
Evidence:
Studies have demonstrated that certain pyrazole derivatives exhibit good inhibitory activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
Summary of Biological Activities
Propiedades
IUPAC Name |
2-methoxy-3-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-4-5-14(23-2)15(10-12)26(21,22)20-9-6-13(11-20)25-17-16(24-3)18-7-8-19-17/h4-5,7-8,10,13H,6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVNJRPTCCIWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














